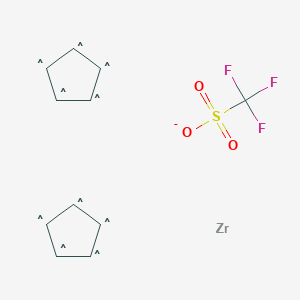
Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zirconium complexes with cyclopentadienyl ligands are significant in organometallic chemistry due to their versatile applications and structural diversity.
Synthesis Analysis
Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) has been synthesized by reacting (η-C5H5)2ZrCl2 with AgCF3SO3 in tetrahydrofuran (Thewalt & Lasser, 1983).
Molecular Structure Analysis
The molecular structure is characterized by a five-coordinate bent metallocene structure. The (η-C5H5)2Zr moiety shows an angle between the C5 ring centroids of 128.1°, indicating a significant geometry related to the coordination environment (Thewalt & Lasser, 1983).
Chemical Reactions and Properties
Zirconium complexes like this demonstrate reactivity typical of organometallic compounds, with the potential for various chemical transformations. The complex's thermal stability and solubility in polar organic solvents were noted, indicating a robust and versatile nature suitable for various reactions (Li et al., 2018).
Physical Properties Analysis
These complexes often exhibit high thermal stability and solubility in organic solvents, making them suitable for diverse applications in catalysis and material science (Li et al., 2018).
Chemical Properties Analysis
The complex showed relatively strong acidity, indicating its potential use as a Lewis acid catalyst in organic synthesis (Li et al., 2018).
科学的研究の応用
One significant application is in the synthesis of N-substituted amides, where air-stable bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate has demonstrated efficiency as a recyclable catalyst (Ningbo Li et al., 2018) ChemCatChem. Similarly, bis(cyclopentadienyl)zirconium dichloride has been utilized for the highly selective formation of β-alkoxy alcohols through the ring-opening of 1,2-epoxides with alcohols, showcasing high regio- and stereoselectivity (M. Lakshmi Kantam et al., 2003) Catalysis Letters.
Structural and Chemical Characterization
The structural and chemical characterization of zirconium complexes is crucial for understanding their reactivity and developing new applications. For instance, the synthesis and characterization of unsaturated C4- and C10-bridged group-4 ansa-metallocenes through a ring-closing olefin metathesis reaction have provided insights into their structure and potential as homogeneous Ziegler−Natta catalysts for ethylene polymerization (D. Hüerländer et al., 2002) European Journal of Inorganic Chemistry.
Electrochemical Studies
Electrochemical studies of zirconium complexes, such as the investigation of zirconium tetrachloride in ionic liquids, have revealed the formation of Zr(III) and highlighted the use of ZrCl4 as an ionic liquid drying agent, contributing to the field of electrochemistry and materials science (C. Fu et al., 2012) Electroanalysis.
Radiation Damage Studies
Research on the effects of gamma irradiation on bis(cyclopentadienyl)zirconium dichloride single crystals has expanded our understanding of radiation damage in organometallic complexes, providing valuable information for the development of radiation-resistant materials (B. Çalişkan & A. C. Çalişkan, 2017) Radiation Effects and Defects in Solids.
Advanced Material Synthesis
Zirconium complexes have also been explored for their potential in advanced material synthesis, such as the atomic layer deposition of ZrO2 films using novel zirconium precursors, which holds promise for applications in electronics and nanotechnology (Tianniu Chen et al., 2008) Electrochemical Society.
特性
InChI |
InChI=1S/2C5H5.CHF3O3S.Zr/c2*1-2-4-5-3-1;2-1(3,4)8(5,6)7;/h2*1-5H;(H,5,6,7);/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZFXKNNBGEZDZ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3O3SZr- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zirconium, bis(h5-2,4-cyclopentadien-1-yl)hydro(trifluoromethanesulfonato-kO)-(9CI) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


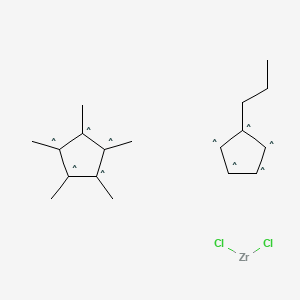
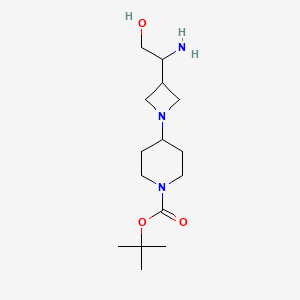
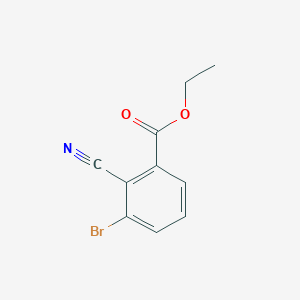
![4-Methyl-2-(3-methylpyrrolidin-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142936.png)
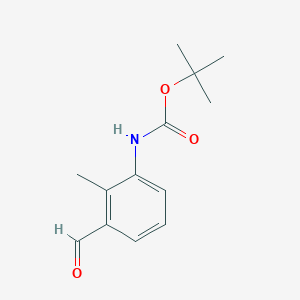
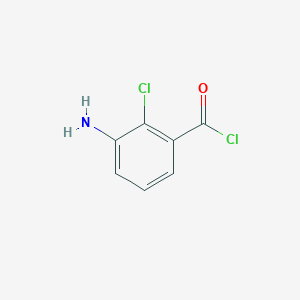
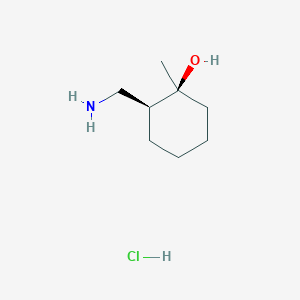
![4-Methyl-2-(4-methyl-1h-pyrazol-1-yl)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridine](/img/structure/B1142945.png)